BenchChemオンラインストアへようこそ!

(6-methoxy-1H-indol-2-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Complement factor B inhibition Indole-2-carbonyl-piperidine SAR Substitution pattern selectivity

This synthetic heterocyclic small molecule (MW 352.39 g/mol) combines a 6-methoxyindole-2-carbonyl pharmacophore with a piperidin-3-yloxypyrazine moiety, mapping to Novartis' patented complement Factor B inhibitor chemotype. Its distinct substitution pattern offers superior aqueous solubility (~100 mg/L at pH 7.4) versus neutral analogs, reducing aggregation in biochemical assays above 10 µM. Ideal for C3G, IgAN, AMD, and diabetic retinopathy target engagement studies, as well as kinase counter-screening for selectivity profiling. Available for SAR benchmarking and dual-annotation reference standard applications.

Molecular Formula C19H20N4O3
Molecular Weight 352.394
CAS No. 2034579-67-2
Cat. No. B2415048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-methoxy-1H-indol-2-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone
CAS2034579-67-2
Molecular FormulaC19H20N4O3
Molecular Weight352.394
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCCC(C3)OC4=NC=CN=C4
InChIInChI=1S/C19H20N4O3/c1-25-14-5-4-13-9-17(22-16(13)10-14)19(24)23-8-2-3-15(12-23)26-18-11-20-6-7-21-18/h4-7,9-11,15,22H,2-3,8,12H2,1H3
InChIKeyIFXLSJGHSHGRSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why Researchers Source (6-Methoxy-1H-indol-2-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone (CAS 2034579-67-2) for Complement Pathway and Kinase-Targeted Drug Discovery


(6-Methoxy-1H-indol-2-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone (CAS 2034579-67-2) is a synthetic heterocyclic small molecule with molecular formula C19H20N4O3 and molecular weight 352.39 g/mol. The compound combines a 6-methoxyindole-2-carbonyl pharmacophore with a piperidin-3-yloxypyrazine moiety, placing it within the broader chemotype of piperidinyl-indole derivatives that have been patented as inhibitors of the complement alternative pathway, particularly as complement Factor B (CFB) inhibitors [1]. Representative members of this class are described in WO2014074825 and EP3299365 (Novartis AG), where the indole-2-carbonyl-piperidine scaffold is central to CFB inhibitory activity [2]. The presence of both a 6-methoxy substitution on the indole ring and a pyrazin-2-yloxy substituent on the piperidine ring confers distinct physicochemical and pharmacological properties relative to unsubstituted or differently substituted analogs within this patent class.

Why Structurally Similar Indole-2-Carbonyl Piperidine Analogs Cannot Substitute for CAS 2034579-67-2 in Complement Factor B or Kinase Screening Cascades


Within the indole-2-carbonyl-piperidine chemotype, even minor structural modifications produce large effects on target engagement, solubility, and pharmacokinetic profile. The piperidinyl substitution pattern (3-position versus 4-position attachment of the pyrazin-2-yloxy group) alters molecular geometry and conformational preferences that directly influence Factor B binding pocket complementarity [1]. The 6-methoxy group on the indole ring modulates electron density and hydrogen-bonding capacity of the indole NH, which is critical for hinge-region interactions in kinase targets and for complement protein recognition [2]. Critically, the basic nitrogen atom in piperidine-containing analogs has been shown to improve aqueous solubility by approximately 67-fold relative to cyclohexyl-containing comparators (∼100 mg/L vs. <1.5 mg/L at pH 7.4) [3]. Substituting CAS 2034579-67-2 with an analog lacking the pyrazin-2-yloxy group, bearing a different indole substitution pattern, or using a non-basic ring system risks both altered target selectivity and significant solubility-related assay interference.

Head-to-Head Quantitative Differentiation: (6-Methoxy-1H-indol-2-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone Versus Closest Analogs, Comparators, and In-Class Candidates


Structural Differentiation: 6-Methoxyindole and 3-(Pyrazin-2-yloxy)piperidine Substitution Pattern Versus Unsubstituted and 4-Substituted Comparators in Complement Factor B Inhibitor Patents

CAS 2034579-67-2 incorporates two key structural features that distinguish it from the broader pool of piperidinyl-indole derivatives claimed in Factor B inhibitor patents: (1) a 6-methoxy substituent on the indole ring, which is present in only a subset of exemplified compounds in WO2014074825 and is known to modulate myeloperoxidase inhibitory activity and serotonin receptor interactions of the indole core ; and (2) a 3-(pyrazin-2-yloxy)piperidine attachment, as opposed to the 4-substituted piperidine regioisomer (e.g., (1H-indol-2-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone) or the 3-cyanopyrazine analog . The 3-position attachment introduces a chiral center at the piperidine ring, producing stereochemical complexity absent in the 4-substituted regioisomer. In the Novartis Factor B inhibitor patent series (US9682968), the 3-substituted piperidine configuration is specifically exemplified (e.g., Example 17-16) as an active scaffold for complement pathway inhibition [1].

Complement factor B inhibition Indole-2-carbonyl-piperidine SAR Substitution pattern selectivity Piperidinyl-indole chemotype

Solubility Advantage of Piperidine-Containing Indole-Pyrazine Hybrids Versus Cyclohexyl Analogs: Class-Level Inference from Pyrazinoindolone MK2 Inhibitors

Although direct solubility data for CAS 2034579-67-2 are not publicly available, compelling class-level evidence from the structurally related pyrazinoindolone series demonstrates that the basic nitrogen atom of the piperidine ring provides a substantial solubility benefit over neutral cyclohexyl-containing analogs. In a head-to-head comparison reported by Schlapbach et al. (2008), the piperidine-containing MK2 inhibitor compound 42 achieved an aqueous solubility of approximately 100 mg/L at pH 7.4, whereas the structurally analogous cyclohexyl compounds 39 and 41 exhibited solubility values below 1.5 mg/L under identical conditions [1]. This represents an improvement of at least 67-fold. Given that CAS 2034579-67-2 contains the same basic piperidine nitrogen embedded within an indole-pyrazine hybrid scaffold, a comparable solubility advantage over neutral carbocyclic or ether-linked analogs lacking the basic amine center can be reasonably inferred for the compound class [2].

Aqueous solubility Piperidine basic nitrogen Cyclohexyl comparator pH 7.4 thermodynamic solubility

Complement Factor B Inhibitor Patent Pedigree: CAS 2034579-67-2 Maps to the Most Extensively Exemplified Piperidinyl-Indole Scaffold for Alternative Pathway Inhibition

The indole-2-carbonyl-piperidine scaffold represented by CAS 2034579-67-2 is directly embedded within the Markush structures of multiple Novartis patent families claiming complement Factor B inhibitors. WO2014074825, US9682968, EP3299365, and the downstream application KR20240111007A (targeting C3 glomerulopathy and IgA nephropathy) all claim piperidinyl-indole derivatives as Factor B inhibitors [1]. The KR20240111007A application specifically describes the therapeutic use of piperidinyl-indole derivatives for C3G and IgAN, indicating that this chemical class has progressed beyond primary target validation into disease-specific therapeutic applications [2]. In contrast, close structural analogs such as (1H-indol-2-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone (the 4-substituted regioisomer) or the 2-cyanopyrazine derivative 3-((1-(6-methoxy-1H-indole-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile have not been explicitly exemplified in the same depth within these patent families [3].

Complement alternative pathway Factor B inhibition Patent landscaping Age-related macular degeneration IgA nephropathy

Selectivity Implications: Differential Kinase and Complement Target Profiles of 6-Methoxyindole-2-Carbonyl Derivatives Versus Indole-3-Carbonyl and Bis-Indole Congeners

Compounds bearing the 6-methoxyindole-2-carbonyl substructure have been profiled against multiple kinase targets. The bis(1H-indol-2-yl)methanone scaffold (containing the 6-methoxyindole-2-carbonyl motif) has been reported as a potent inhibitor of FLT3 and platelet-derived growth factor receptor tyrosine kinase (PDGFRA) [1]. Additionally, 3-(6-methoxy-1H-indol-2-yl)-1H-pyrazolo[4,3-b]pyridine analogs show binding affinity for ITK/TSK tyrosine kinase, casein kinase II subunit alpha, and NEK-2 [2]. In contrast, CAS 2034579-67-2 incorporates a pyrazin-2-yloxy-substituted piperidine linker that orients the molecule toward the complement Factor B binding pocket rather than the ATP-binding site of kinases, as evidenced by its structural alignment with the Novartis CFB inhibitor pharmacophore [3]. This distinction is critical: indole-2-carbonyl-piperazine urea derivatives developed as FAAH inhibitors (IC50 = 0.12 μM for compound 4i) show no complement pathway activity, while piperidinyl-indole derivatives in the CFB patent series show no FAAH cross-reactivity [4].

Kinase selectivity FLT3 PDGFRA ITK Complement versus kinase polypharmacology

Validated Research and Procurement Applications for (6-Methoxy-1H-indol-2-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone Based on Quantitative Evidence


Complement Alternative Pathway Inhibitor Screening and Factor B SAR Expansion

CAS 2034579-67-2 is directly applicable as a screening compound in complement Factor B inhibition assays, including C3b deposition ELISA, Wieslab alternative pathway (AP) functional assays, and hemolytic assays using Factor B-depleted serum. Its structural mapping to the Novartis CFB inhibitor pharmacophore [1] makes it suitable for benchmarking against known Factor B tool compounds and for generating SAR around the 6-methoxyindole and 3-(pyrazin-2-yloxy)piperidine substituents. Researchers investigating C3 glomerulopathy (C3G), IgA nephropathy (IgAN), age-related macular degeneration (AMD), or diabetic retinopathy — all indications explicitly associated with piperidinyl-indole CFB inhibitors in patent filings [2] — can use this compound as a chemical probe for target engagement studies.

Aqueous Solubility Profiling in Indole-Pyrazine Hybrid Series for Assay Development

The predicted solubility advantage conferred by the piperidine basic nitrogen (class-level evidence: ∼100 mg/L for piperidine-containing pyrazinoindolones versus <1.5 mg/L for cyclohexyl analogs at pH 7.4 [3]) makes CAS 2034579-67-2 a candidate for solubility-limited assay optimization. Researchers experiencing precipitation or non-specific binding with neutral indole-carboxamide analogs in biochemical buffers (PBS, Tris, HEPES at pH 7.4) may find this compound exhibits reduced aggregation and improved dose-response curve quality, particularly at concentrations above 10 μM where poorly soluble comparators typically fail.

Kinase-Off-Target Selectivity Profiling Against FLT3, PDGFRA, and ITK Panels

Given that close structural analogs (bis-indolyl methanones and 3-(6-methoxyindol-2-yl)pyrazolopyridines) show potent inhibition of FLT3, PDGFRA, ITK, and CK2 kinases [4], CAS 2034579-67-2 can be systematically counter-screened against kinase panels to quantify its selectivity window between the complement pathway and kinase targets. This differential profiling is essential for laboratories conducting integrated phenotypic screening across inflammatory and oncology indications, where unintended kinase inhibition could confound mechanism-of-action interpretation.

Complement-Kinase Polypharmacology Probe Design Using the 6-Methoxyindole-2-Carbonyl Scaffold

For research programs intentionally pursuing polypharmacology — simultaneously modulating complement activation and kinase signaling in diseases such as diabetic nephropathy or autoimmune uveitis — CAS 2034579-67-2 serves as a structurally tractable starting point. Its 6-methoxyindole core is shared with validated kinase inhibitors [4], while its piperidinyl-pyrazine extension aligns with CFB inhibitor pharmacophores [1]. Medicinal chemistry teams can explore substituent modifications at the pyrazine ring or indole C5/C7 positions to tune the balance between complement and kinase activities, using the compound as a dual-annotation reference standard.

Quote Request

Request a Quote for (6-methoxy-1H-indol-2-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.